5-chloro-7-nitro-1H-indole-2-carboxylic acid 5-chloro-7-nitro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15783438
InChI: InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)
SMILES:
Molecular Formula: C9H5ClN2O4
Molecular Weight: 240.60 g/mol

5-chloro-7-nitro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15783438

Molecular Formula: C9H5ClN2O4

Molecular Weight: 240.60 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-7-nitro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C9H5ClN2O4
Molecular Weight 240.60 g/mol
IUPAC Name 5-chloro-7-nitro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)
Standard InChI Key OITGMXKMPMPOGW-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The indole core of 5-chloro-7-nitro-1H-indole-2-carboxylic acid consists of a bicyclic structure combining a benzene ring fused to a pyrrole ring. Substitutents at the 5th (chlorine), 7th (nitro), and 2nd (carboxylic acid) positions introduce distinct electronic and steric effects. The molecular formula C₉H₅ClN₂O₄ corresponds to a monoisotopic mass of 239.993784 Da and an average mass of 240.599 g/mol .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₉H₅ClN₂O₄
Monoisotopic Mass239.993784 Da
Average Mass240.599 g/mol
SMILES NotationC1=C(C(=CC2=C1NC(=C2)C(=O)O)Cl)N+[O-]
CAS Registry Number1120345-33-6

The nitro group at C7 acts as a strong electron-withdrawing group, polarizing the indole ring and enhancing reactivity at adjacent positions . The carboxylic acid at C2 facilitates hydrogen bonding and metal coordination, critical for biological interactions .

Synthesis and Chemical Reactivity

Chemical Transformations

The compound’s functional groups enable diverse reactions:

  • Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, yielding 5-chloro-7-amino-1H-indole-2-carboxylic acid, a potential intermediate for further derivatization .

  • Carboxylic Acid Reactions: Esterification or amide formation expands utility in prodrug design. For example, methyl ester derivatives improve membrane permeability .

  • Electrophilic Substitution: The electron-deficient indole ring undergoes selective substitutions at positions activated by the nitro group’s meta-directing effects .

Biological Activities and Mechanisms

HIV-1 Integrase Inhibition

5-Chloro-7-nitro-1H-indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase, an enzyme critical for viral DNA integration into host genomes. Compound 17a, a C6-modified analog, demonstrates an IC₅₀ of 3.11 μM in strand transfer assays . Molecular docking studies reveal:

  • Metal Chelation: The indole nitrogen and carboxylate oxygen coordinate two Mg²⁺ ions in the integrase active site, mimicking endogenous substrates .

  • π-π Stacking: A halogenated benzene ring at C6 interacts with viral DNA (dC20), enhancing binding affinity .

Table 2: Selected Biological Data

CompoundIC₅₀ (μM)Target
Parent scaffold32.37HIV-1 integrase
17a3.11HIV-1 integrase

Pharmacological Development

Structure-Activity Relationships (SAR)

Optimization of the parent scaffold has identified critical modifications:

  • C3 Hydrophobic Substituents: Bulky groups (e.g., 2-methoxyphenyl) enhance hydrophobic interactions with integrase’s catalytic core, improving potency 3-fold .

  • C6 Halogenation: Bromine or chlorine at C6 strengthens π-π stacking with viral DNA, reducing IC₅₀ to sub-5 μM levels .

  • Carboxylate Bioisosteres: Replacement with tetrazoles or phosphonates maintains metal chelation while optimizing pharmacokinetics .

Preclinical Challenges

  • Solubility: The carboxylic acid’s polarity limits blood-brain barrier penetration, necessitating prodrug strategies .

  • Metabolic Stability: Nitro group reduction in vivo may generate toxic metabolites, requiring structural shielding.

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